
3,17|A-O-Bis(methoxymethyl)estradiol
Overview
Description
3,17|A-O-Bis(methoxymethyl)estradiol is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is characterized by the presence of methoxymethyl groups at the 3 and 17 positions of the estradiol molecule. It is primarily used as a biochemical reagent in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,17|A-O-Bis(methoxymethyl)estradiol involves the protection of the hydroxyl groups at the 3 and 17 positions of estradiol. This is typically achieved by reacting estradiol with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,17|A-O-Bis(methoxymethyl)estradiol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the methoxymethyl groups back to hydroxyl groups.
Substitution: The methoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Regeneration of estradiol.
Substitution: Formation of various substituted estradiol derivatives.
Scientific Research Applications
3,17|A-O-Bis(methoxymethyl)estradiol is widely used in scientific research due to its stability and reactivity. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds.
Biology: Employed in studies related to hormone receptor interactions and estrogen signaling pathways.
Medicine: Investigated for its potential therapeutic effects and as a model compound for drug development.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3,17|A-O-Bis(methoxymethyl)estradiol involves its interaction with estrogen receptors. The compound binds to these receptors, leading to the activation or inhibition of various signaling pathways. This interaction can result in changes in gene expression and cellular responses. The methoxymethyl groups provide stability and modify the compound’s affinity for the receptors.
Comparison with Similar Compounds
Similar Compounds
Estradiol: The parent compound, naturally occurring estrogen.
3-Methoxyestradiol: A derivative with a methoxy group at the 3 position.
17-Methoxyestradiol: A derivative with a methoxy group at the 17 position.
Uniqueness
3,17|A-O-Bis(methoxymethyl)estradiol is unique due to the presence of methoxymethyl groups at both the 3 and 17 positions. This dual modification enhances its stability and alters its interaction with estrogen receptors compared to other derivatives.
Properties
IUPAC Name |
(8R,9S,13S,14S,17S)-3,17-bis(methoxymethoxy)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O4/c1-22-11-10-18-17-7-5-16(25-13-23-2)12-15(17)4-6-19(18)20(22)8-9-21(22)26-14-24-3/h5,7,12,18-21H,4,6,8-11,13-14H2,1-3H3/t18-,19-,20+,21+,22+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTXDSRJUDCFHC-AANPDWTMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OCOC)CCC4=C3C=CC(=C4)OCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OCOC)CCC4=C3C=CC(=C4)OCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70432990 | |
Record name | 3,17|A-O-Bis(methoxymethyl)estradiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70432990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113680-55-0 | |
Record name | 3,17|A-O-Bis(methoxymethyl)estradiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70432990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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